molecular formula C15H10FN B12665103 2-(2-Fluorophenyl)-3-phenylacrylonitrile CAS No. 7497-36-1

2-(2-Fluorophenyl)-3-phenylacrylonitrile

Cat. No.: B12665103
CAS No.: 7497-36-1
M. Wt: 223.24 g/mol
InChI Key: ANBDHGGYZFCPBU-JLHYYAGUSA-N
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Description

2-(2-Fluorophenyl)-3-phenylacrylonitrile is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-phenylacrylonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

For industrial production, the process often starts with readily available and inexpensive starting materials such as o-fluoro acetophenone. The brominated product from this starting material can be directly used in the next condensation reaction without the need for separation, simplifying the process and reducing costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-phenylacrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the Suzuki–Miyaura coupling reaction employs boron reagents and palladium catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .

Scientific Research Applications

2-(2-Fluorophenyl)-3-phenylacrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Fluorophenyl)-3-phenylacrylonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a fluorophenyl group and an acrylonitrile moiety

Properties

CAS No.

7497-36-1

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

(Z)-2-(2-fluorophenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10FN/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-10H/b13-10+

InChI Key

ANBDHGGYZFCPBU-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2F

Origin of Product

United States

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